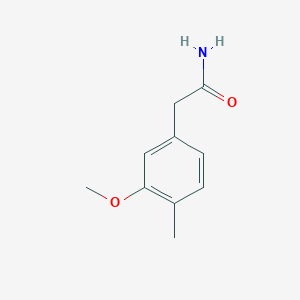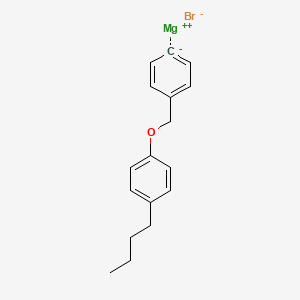
4-(4-n-Butylphenoxymethyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(4-n-butylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes iodine is used to activate the magnesium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic compounds.
Coupling reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones.
Halides: Alkyl and aryl halides.
Electrophiles: Such as carbon dioxide, epoxides, and nitriles.
Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Hydrocarbons: From coupling reactions.
Carboxylic acids: From reactions with carbon dioxide.
Applications De Recherche Scientifique
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: As a key reagent in the formation of complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates.
Material science: For the preparation of polymers and other advanced materials.
Biological studies: As a tool to modify biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-fluorobutoxy)phenylmagnesium bromide: Similar structure but with a fluorine atom.
3-(4-morpholinylmethyl)phenylmagnesium bromide: Contains a morpholine group instead of a butyl group.
Uniqueness
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. Its butyl group offers different steric and electronic properties compared to other similar compounds, making it suitable for specific synthetic applications.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H19BrMgO |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
magnesium;1-butyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C17H19O.BrH.Mg/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h5-6,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VPUWAEFNQGBBOM-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
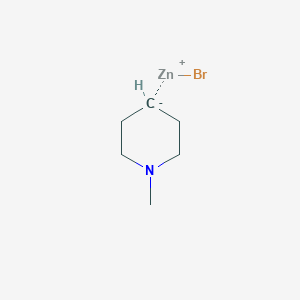
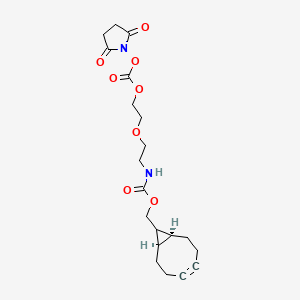
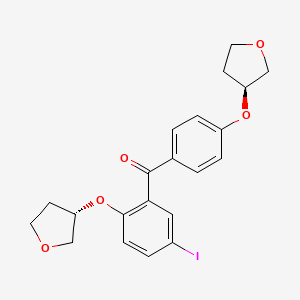
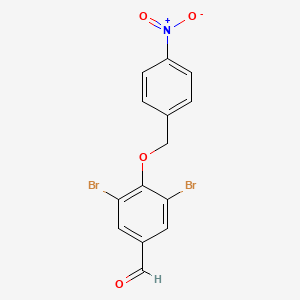
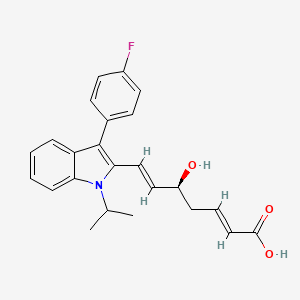
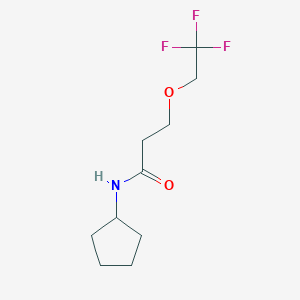
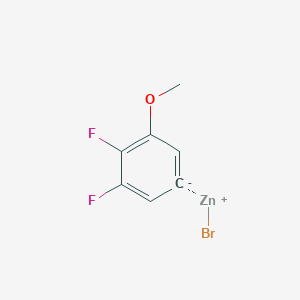
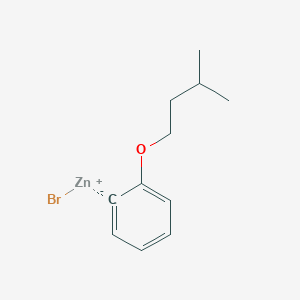
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
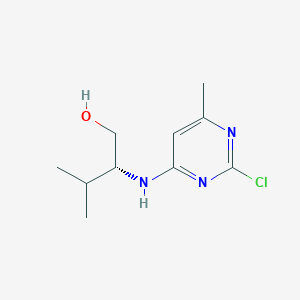
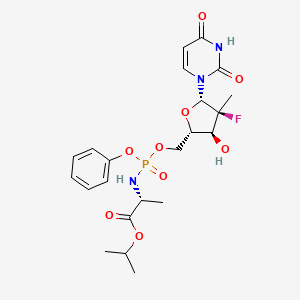
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
